N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Description
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) core. Its structure includes:
- Thioether linkage: A sulfur atom bridging a 2-methylpropyl group and a 3-(trifluoromethyl)benzyl moiety.
- Trifluoromethyl group: Attached to the benzyl ring, enhancing lipophilicity and metabolic stability.
This compound’s design combines features that may optimize pharmacokinetic properties, such as increased membrane permeability (via the trifluoromethyl group) and hydrogen-bonding capacity (via the urea group).
Properties
IUPAC Name |
1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c1-18(2,13-23-17(25)24-16-9-4-3-5-10-16)26-12-14-7-6-8-15(11-14)19(20,21)22/h3-11H,12-13H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKCAOSSHDCCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea, with the molecular formula C19H21F3N2OS and CAS number 339104-11-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting key findings from various studies, including data tables and case studies.
- Molecular Weight : 382.44 g/mol
- Purity : Typically around 95%
- Synonyms : Urea, N-[2-methyl-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]propyl]-N'-phenyl-
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . Additionally, in vivo studies showed that this compound could suppress tumor growth in mice models, further supporting its anticancer activity .
Antibacterial Activity
The antibacterial properties of similar urea derivatives have also been investigated. Compounds with structural similarities have shown effective inhibition against various strains of bacteria, including multi-drug resistant Staphylococcus aureus (MRSA). For example, certain derivatives exhibited MIC values ranging from 20 to 40 µM against S. aureus, demonstrating promising antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics. The trifluoromethyl group and the sulfanyl moiety play crucial roles in enhancing its biological efficacy. SAR studies indicate that modifications in these functional groups can significantly alter the compound's potency and selectivity against target cells .
Case Studies
-
Anticancer Efficacy :
- A study evaluated the efficacy of a structurally related compound in a mouse model bearing tumors. The results indicated a marked reduction in tumor size after treatment with the compound, suggesting a direct impact on tumor cell viability and proliferation.
- Antibacterial Testing :
Data Table: Biological Activity Summary
Scientific Research Applications
Chemistry
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea serves as a versatile building block in synthetic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to modify the urea group or the trifluoromethylbenzyl moiety.
- Substitution Reactions : Can react with nucleophiles such as amines or thiols to create diverse derivatives.
Biology
The compound's biological activity is primarily linked to its potential as an enzyme inhibitor. Studies indicate that the urea moiety can mimic transition states of enzyme substrates, leading to inhibition of specific enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
In a study investigating its effects on specific enzymes, this compound demonstrated significant inhibitory activity against certain proteases, suggesting potential applications in drug development aimed at diseases where these enzymes play a critical role.
Medicine
Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Its structural features may contribute to its ability to interact with biological targets effectively.
Therapeutic Potential
Preliminary studies have shown promise in using this compound for treating conditions characterized by excessive inflammation or uncontrolled cell proliferation. Further research is needed to validate these findings and explore dosage and efficacy.
Industry
In industrial applications, this compound is being investigated for use in developing new materials with specific properties, such as hydrophobic coatings and advanced polymers.
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for synthesis | Oxidation, Reduction, Substitution |
| Biology | Enzyme inhibitor | Protease inhibition studies |
| Medicine | Potential therapeutic agent | Anti-inflammatory, Anticancer |
| Industry | Material development | Hydrophobic coatings |
Comparison with Similar Compounds
Urea Derivatives with Sulfonyloxy Substituents
Compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(benzenesulfonyloxy)phenyl]urea and its toluenesulfonyloxy analogs () share the urea backbone but differ in substituents:
- Sulfonyloxy groups : These electron-withdrawing substituents may reduce bioavailability compared to the trifluoromethylbenzyl group in the target compound.
- Phenyl ring substitution : The para/meta/ortho-toluenesulfonyloxy groups introduce steric and electronic effects that could alter binding affinity to targets like enzymes or receptors.
Key distinction : The target compound’s thioether and trifluoromethyl groups likely enhance its metabolic stability and lipophilicity relative to sulfonyloxy-substituted ureas .
Fluorinated Amides and Amines
- Taranabant (CAS 701977-09-5): A propanamide anti-obesity agent with a trifluoromethylpyridinyloxy group (). Structural contrast: Taranabant’s amide group and pyridine ring differ from the urea core and benzylthioether in the target compound.
- N-Ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine (): Fluorinated aromatic system: Shares the 3-(trifluoromethyl)phenyl group with the target compound. Amine vs.
Sulfanyl-Containing Compounds
- 2-(Diisopropylamino)ethanethiol hydrochloride (): Thiol group: Similar sulfur content but lacks the urea backbone. Pharmacokinetic impact: The thiol group may increase susceptibility to oxidation compared to the thioether in the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Urea | 3-(Trifluoromethyl)benzyl, thioether | ~400 (estimated) | High lipophilicity, metabolic stability |
| N,N'-[2-(p-toluenesulfonyloxy)phenyl]urea | Urea | p-Toluenesulfonyloxy | ~450 (estimated) | Electron-withdrawing, reduced solubility |
| Taranabant | Propanamide | Trifluoromethylpyridinyloxy | 515.95 | Anti-obesity activity |
| N-Ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine | Amine | 3-(Trifluoromethyl)phenyl, methoxy | ~300 (estimated) | Moderate hydrogen-bonding capacity |
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation, a advantage over non-fluorinated analogs .
- Target Selectivity : The urea core may enhance binding to urea-sensitive targets (e.g., kinases or GPCRs) compared to amide or amine-based compounds .
- Solubility Challenges : While the thioether and trifluoromethyl groups improve lipophilicity, they may reduce aqueous solubility, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea, and how can intermediates be characterized?
- Methodology : This compound can be synthesized via a multi-step approach. First, prepare the thioether intermediate by reacting 2-methyl-2-mercaptopropanol with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C). Next, introduce the urea moiety by reacting the intermediate with phenyl isocyanate in anhydrous THF at 0–5°C.
- Characterization : Use NMR (¹H/¹³C) to confirm the thioether linkage and urea formation. Mass spectrometry (HRMS) and IR can validate functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Monitor reaction progress via TLC with iodine staining for sulfur-containing intermediates .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodology : Employ software like Gaussian or Schrödinger Suite to calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, the TPSA of ~79.3 Ų (similar to analogs in ) suggests moderate membrane permeability . Use Molinspiration or SwissADME to predict bioavailability and solubility .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer potential of this compound, particularly in non-small cell lung cancer (NSCLC)?
- Methodology :
In vitro assays : Test cytotoxicity using MTT assays on NSCLC cell lines (e.g., A549, H1299). Include positive controls like cisplatin.
Mechanistic studies : Perform Western blotting to assess signaling pathways (e.g., Akt/GSK-3β/c-Myc) based on structural analogs (). Use flow cytometry to analyze cell cycle arrest (e.g., G0/G1 phase accumulation).
Structure-activity relationship (SAR) : Synthesize derivatives by modifying the trifluoromethylbenzyl or phenylurea groups. Compare IC₅₀ values to identify critical substituents .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar N,N′-diarylurea derivatives?
- Methodology :
- Data reconciliation : Cross-validate experimental conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in apoptosis induction may arise from varying p53 status in cell models.
- Computational docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. Compare binding modes of active vs. inactive analogs to identify key residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
Q. How does the sulfur-containing thioether group influence the compound’s stability and metabolic profile?
- Methodology :
- Stability studies : Incubate the compound in simulated physiological buffers (pH 2–7.4) and analyze degradation products via LC-MS. The thioether may oxidize to sulfoxide/sulfone under oxidative stress (e.g., H₂O₂ exposure).
- Metabolic profiling : Use liver microsomes (human/rat) to identify phase I metabolites. CYP3A4/2D6 enzymes likely mediate oxidation of the thioether or urea moiety. Compare with des-thioether analogs to isolate metabolic contributions .
Experimental Design Considerations
Q. What controls and validation steps are critical when assessing this compound’s enzyme inhibition activity?
- Methodology :
- Positive/Negative controls : Include known urea-based inhibitors (e.g., sorafenib for kinase assays) and inactive analogs.
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use SPR or ITC to measure binding affinity (Kd).
- Off-target screening : Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) to confirm selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
